3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone
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Overview
Description
3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone is an organic compound characterized by the presence of a dimethylphenyl group and a thiomethyl group attached to a propiophenone backbone
Scientific Research Applications
3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterases, forming unstable complexes through carbamoylation of the active sites of these enzymes . This interaction can inhibit the activity of cholinesterases, affecting neurotransmission and other physiological processes.
Cellular Effects
The effects of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of cholinesterases, leading to altered neurotransmission and potential impacts on cellular communication and metabolism .
Molecular Mechanism
At the molecular level, 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone exerts its effects through specific binding interactions with biomolecules. It inhibits cholinesterase enzymes by forming carbamoylated complexes at their active sites . This inhibition can lead to changes in neurotransmitter levels and subsequent alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes .
Dosage Effects in Animal Models
The effects of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with significant inhibition of cholinesterase activity, leading to potential neurotoxicity .
Metabolic Pathways
3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity .
Transport and Distribution
The transport and distribution of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments, influencing its biochemical effects .
Subcellular Localization
3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone typically involves the reaction of 3,5-dimethylphenyl derivatives with thiomethylating agents under controlled conditions. One common method involves the use of 3,5-dimethylphenyl bromide and thiomethylating agents such as sodium thiomethoxide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylphenyl isocyanate
- 3,5-Dimethylphenol
- N-(3,5-Dimethylphenyl)thiourea
Uniqueness
3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a propiophenone backbone, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-10-14(2)12-15(11-13)8-9-17(19)16-6-4-5-7-18(16)20-3/h4-7,10-12H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZAPFDOGBLJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644888 |
Source
|
Record name | 3-(3,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-41-1 |
Source
|
Record name | 3-(3,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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